4-{(E)-2-[3,5-Bis(acetyloxy)phenyl]ethenyl}phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate
Description
This compound is a highly acetylated glucuronic acid derivative featuring a phenyl ethenyl group substituted with two acetyloxy groups at the 3,5-positions. The glucopyranosiduronate core is esterified with three acetyl groups at the 2,3,4-positions, enhancing its lipophilicity compared to non-acetylated glucuronides. Such structural modifications are often employed to improve stability and membrane permeability in drug delivery systems or prodrug designs .
Properties
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[(E)-2-(3,5-diacetyloxyphenyl)ethenyl]phenoxy]oxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32O14/c1-16(32)39-24-13-22(14-25(15-24)40-17(2)33)8-7-21-9-11-23(12-10-21)44-31-29(43-20(5)36)27(42-19(4)35)26(41-18(3)34)28(45-31)30(37)38-6/h7-15,26-29,31H,1-6H3/b8-7+/t26-,27-,28-,29+,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHYMWJYXANQKR-JEGSXUJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=C(C=C2)C=CC3=CC(=CC(=C3)OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC=C(C=C2)/C=C/C3=CC(=CC(=C3)OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858365 | |
| Record name | 4-{(E)-2-[3,5-Bis(acetyloxy)phenyl]ethenyl}phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
490028-19-8 | |
| Record name | 4-{(E)-2-[3,5-Bis(acetyloxy)phenyl]ethenyl}phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 4-{(E)-2-[3,5-Bis(acetyloxy)phenyl]ethenyl}phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a unique structure characterized by multiple functional groups that may contribute to its biological activity. A schematic representation of the molecular structure is essential for understanding its interactions at the cellular level.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antioxidant Activity : The presence of phenolic structures is known to contribute to antioxidant properties, which can mitigate oxidative stress in cells.
- Anticancer Properties : Preliminary studies suggest that the compound may have cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing inflammation in various models.
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The phenolic components can donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Inhibition of Cell Proliferation : Studies have shown that the compound can induce apoptosis in cancer cells by activating specific signaling pathways.
- Reduction of Inflammatory Mediators : It may inhibit the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Scavenging of free radicals | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Decrease in cytokine production |
Table 2: Case Studies
| Study Reference | Cell Line/Model Used | Findings |
|---|---|---|
| MCF-7 (breast cancer) | Significant cytotoxicity observed | |
| RAW 264.7 (macrophage model) | Reduced TNF-alpha production | |
| HepG2 (liver cancer) | Induction of apoptosis |
Case Study 1: Anticancer Activity
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting potent anticancer properties. Flow cytometry analysis indicated that the compound induced apoptosis through the intrinsic pathway.
Case Study 2: Anti-inflammatory Effects
In a model using RAW 264.7 macrophages, the compound significantly reduced the secretion of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural and functional differences between the target compound and related acetylated glycosides:
Physicochemical and Functional Comparisons
- Lipophilicity: The target compound’s glucuronate core is inherently more polar than glucose or deoxyglucose derivatives. However, extensive acetylation (three acetyl groups) counterbalances this polarity, likely rendering it comparable in lipophilicity to 4-Acetylphenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside .
- Stability : Acetyl groups protect hydroxyls from enzymatic hydrolysis, enhancing stability in biological systems. This contrasts with 6-Feruloylglucose, where free hydroxyls may limit shelf-life .
- Biological Activity: The 3,5-bis(acetyloxy)phenylethenyl group may confer anti-inflammatory properties akin to phenylpropenoids in Populus buds , while the nitrophenyl group in facilitates chromogenic detection in enzyme assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
